molecular formula C7H8N6O9 B14246724 Azetidine, 1,1'-carbonylbis[3,3-dinitro- CAS No. 211429-18-4

Azetidine, 1,1'-carbonylbis[3,3-dinitro-

Cat. No.: B14246724
CAS No.: 211429-18-4
M. Wt: 320.17 g/mol
InChI Key: JZOHQYPXISYIFD-UHFFFAOYSA-N
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Description

Azetidine, 1,1’-carbonylbis[3,3-dinitro- is a highly reactive, nitrogen-containing heterocyclic compound Azetidines are known for their strained four-membered ring structure, which imparts unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidine, 1,1’-carbonylbis[3,3-dinitro- typically involves cyclization reactions. One common method is the [3+1] radical cascade cyclization enabled by photo-induced copper catalysis . This method is characterized by double C-H activation and offers operational simplicity, a cheap catalyst, and a broad substrate scope.

Industrial Production Methods

Industrial production methods for azetidines often involve the use of metalated azetidines and practical C(sp3)–H functionalization . These methods are designed to maximize yield and efficiency while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Azetidine, 1,1’-carbonylbis[3,3-dinitro- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include CF3, CN, sulfonamide, and amide . Reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of electron-rich substitutions such as Me, t-Bu, and OMe can lead to the formation of various functionalized azetidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of azetidine, 1,1’-carbonylbis[3,3-dinitro- involves its highly strained four-membered ring structure, which makes it highly reactive. This reactivity allows it to interact with various molecular targets and pathways, leading to its effects in different applications .

Comparison with Similar Compounds

Properties

CAS No.

211429-18-4

Molecular Formula

C7H8N6O9

Molecular Weight

320.17 g/mol

IUPAC Name

bis(3,3-dinitroazetidin-1-yl)methanone

InChI

InChI=1S/C7H8N6O9/c14-5(8-1-6(2-8,10(15)16)11(17)18)9-3-7(4-9,12(19)20)13(21)22/h1-4H2

InChI Key

JZOHQYPXISYIFD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)N2CC(C2)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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